2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 98305-74-9
VCID: VC2979932
InChI: InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15)
SMILES: C1=CC(=CC=C1C2=CC(=O)NC(=N2)N)F
Molecular Formula: C10H8FN3O
Molecular Weight: 205.19 g/mol

2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one

CAS No.: 98305-74-9

Cat. No.: VC2979932

Molecular Formula: C10H8FN3O

Molecular Weight: 205.19 g/mol

* For research use only. Not for human or veterinary use.

2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one - 98305-74-9

Specification

CAS No. 98305-74-9
Molecular Formula C10H8FN3O
Molecular Weight 205.19 g/mol
IUPAC Name 2-amino-4-(4-fluorophenyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15)
Standard InChI Key MZAUUOFDWADEPI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=O)NC(=N2)N)F
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)NC(=N2)N)F

Introduction

Chemical Properties and Structure

2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one (CAS: 98305-74-9) is a heterocyclic compound with a pyrimidine core. Its structure consists of a pyrimidine ring substituted with an amino group at position 2, a 4-fluorophenyl group at position 6, and a ketone group at position 4. The compound exists primarily in the keto form rather than the enol tautomer, as is common with similar pyrimidinone derivatives.

Basic Physicochemical Properties

The key physicochemical properties of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one

PropertyValue
CAS Number98305-74-9
Molecular FormulaC₁₀H₈FN₃O
Molecular Weight205.19 g/mol
Synonyms2-Amino-6-(4-fluorophenyl)pyrimidin-4-ol; 2-Amino-6-(4-fluoro-phenyl)-3H-pyrimidin-4-one; 4(3H)-Pyrimidinone, 2-amino-6-(4-fluorophenyl)-
Physical AppearanceCrystalline solid
MDL NumberMFCD00982517

The presence of the fluorine atom at the para position of the phenyl ring contributes to the compound's lipophilicity, metabolic stability, and potential binding interactions with biological targets .

Synthesis Methods

Several synthetic approaches have been reported for the preparation of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one and closely related derivatives. These methods typically involve condensation reactions or nucleophilic substitutions.

Standard Synthetic Route

The primary synthetic route involves the reaction of appropriate starting materials in ethanol under reflux conditions. The specific reaction conditions are outlined in Table 2.

Table 2: Synthesis Conditions for 2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one

ParameterCondition
Reaction MediumEthanol
Temperature100°C
Duration24 hours
Starting Materials2,6-Diaminopyrimidin-4(3H)-one derivatives and 4-fluorophenyl precursors
CatalystNot specified
YieldVariable (typically 30-85%)

This synthetic approach was documented in Chemistry - An Asian Journal, highlighting its reliability and reproducibility for laboratory-scale preparation .

Alternative Synthesis Approaches

Alternative methods for synthesizing similar pyrimidine derivatives involve multicomponent reactions (MCRs), which can be more efficient than traditional sequential approaches. These include:

  • One-pot reactions using appropriate aldehydes, pyrimidinones, and secondary reactants under solvent-free conditions

  • Ultrasonic irradiation methods in ethanol with significantly reduced reaction times

  • Microwave-assisted synthesis for enhanced reaction rates and yields

These methodologies could potentially be adapted for the synthesis of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one with appropriate modifications to the reaction conditions and starting materials .

Biological Activities

While specific biological activity data for 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is limited in the available literature, related pyrimidine derivatives exhibit significant biological properties that suggest potential applications for this compound.

Anticancer Properties

Structurally related pyrimidine derivatives have demonstrated notable anticancer activities. Research on similar compounds indicates potential cytotoxic effects against multiple cancer cell lines, including:

  • Triple-negative breast cancer (MDA-MB231)

  • Colon carcinoma (HT-29)

  • Glioblastoma multiforme (U-87 MG)

  • Oral and pharyngeal squamous cell carcinomas (CAL27 and FaDu)

The mechanism of action typically involves:

  • Inhibition of cell proliferation

  • Negative regulation of cell cycle progression

  • Induction of apoptosis at higher concentrations

A study on aminopyrimidine derivatives demonstrated that these compounds can lead to upregulation of p21 and p27, resulting in cell cycle arrest at the G0/G1 phase at lower concentrations (approximately 20 μM), while inducing apoptosis at higher concentrations (30–50 μM) .

Enzyme Inhibition

Fluorinated pyrimidine derivatives similar to 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one have demonstrated potential as enzyme inhibitors, particularly targeting:

  • Kinases involved in cellular signaling pathways

  • Reverse transcriptase (in the context of antiviral activity)

  • Dihydrofolate reductase (DHFR)

The binding mechanism typically involves interactions with specific amino acid residues in the enzyme active site, leading to competitive inhibition .

Structure-Activity Relationship

The biological activity of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is influenced by its structural features. Comparative analysis with similar compounds reveals important structure-activity relationships.

Impact of Fluorine Substitution

The presence of the fluorine atom at the para position of the phenyl ring significantly influences the compound's properties and biological activity:

  • Enhanced lipophilicity, improving membrane permeability

  • Increased metabolic stability due to the strong C-F bond

  • Altered electronic distribution, affecting binding interactions with biological targets

  • Potential hydrogen bond acceptor capabilities

Comparative studies with related compounds indicate that fluorinated derivatives often exhibit superior biological activity compared to non-fluorinated analogs. For example, studies on related compounds showed that fluorinated variants typically demonstrate higher potency against cancer cell lines compared to chlorinated or brominated derivatives .

Key Structural Elements for Biological Activity

Analysis of the structure-activity relationships of pyrimidinone derivatives reveals several key structural features that contribute to their biological activity:

Table 3: Structure-Activity Relationships in Pyrimidinone Derivatives

Structural ElementEffect on Biological Activity
2-Amino groupEssential for hydrogen bonding with target enzymes
4-Oxo functionalityCritical for proper orientation in binding sites
4-Fluorophenyl at position 6Enhances lipophilicity and binding affinity
Pyrimidine coreProvides the basic scaffold for target recognition

Modifications at these positions can significantly alter the compound's biological profile, highlighting the importance of maintaining these structural features for optimal activity .

Analytical Characterization

Various analytical techniques can be employed for the characterization and quality control of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structurally similar pyrimidine derivatives, typical ¹H NMR signals include:

  • NH groups: δ ~10.5-12.5 ppm (broad singlet)

  • Aromatic protons: δ ~6.9-8.0 ppm (multiplets)

  • Pyrimidine C5-H: δ ~5.9-6.4 ppm (singlet)

  • Amino group protons: δ ~5.8-6.2 ppm (broad singlet, D₂O exchangeable)

¹³C NMR typically shows:

  • Carbonyl carbon (C4): δ ~164-165 ppm

  • Aromatic carbons: δ ~113-131 ppm

  • C-F carbon: characteristic splitting pattern due to C-F coupling

Infrared (IR) Spectroscopy

Characteristic IR bands for 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one and similar compounds include:

  • NH stretching: ~3300-3450 cm⁻¹

  • C=O stretching: ~1640-1650 cm⁻¹

  • NH bending: ~1590-1600 cm⁻¹

  • C-F stretching: ~1200-1250 cm⁻¹

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment. Typical TLC conditions include silica gel plates with appropriate solvent systems, with Rf values around 0.5 in 10% methanol in dichloromethane for similar compounds .

Applications in Research and Drug Development

2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one and related pyrimidine derivatives have numerous potential applications in research and drug development.

Anticancer Drug Development

The compound shows promise as a lead structure for developing anticancer agents, particularly against:

  • Glioblastoma multiforme

  • Triple-negative breast cancer

  • Colon adenocarcinoma

These cancer types are characterized by poor prognosis and limited therapeutic options, highlighting the importance of developing new treatment approaches .

Enzyme Inhibitor Design

The structural features of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one make it suitable as a scaffold for designing enzyme inhibitors. Potential target enzymes include:

  • Protein kinases involved in cancer cell signaling

  • Viral enzymes such as reverse transcriptase

  • Bacterial enzymes for antimicrobial development

The compound's binding affinity to enzyme active sites can be optimized through structural modifications, leading to more potent and selective inhibitors .

Building Block for Complex Heterocycles

2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one serves as a valuable intermediate for synthesizing more complex heterocyclic compounds with diverse biological activities. Its reactive functional groups, particularly the amino group at position 2, allow for further modifications and derivatization.

Comparative Analysis with Related Compounds

A comparative analysis of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one with structurally related compounds provides insights into the effects of structural modifications on biological activity.

Table 4: Comparison of 2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one with Related Compounds

CompoundStructural DifferenceBiological ActivityReference
2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-oneReference compoundPotential anticancer activity
6-Amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-oneAmino group at position 6, phenylamino at position 2Kinase inhibition, anticancer activity
2-Amino-5-bromo-6-(3-fluorophenyl)-4(3H)pyrimidinoneBromo at position 5, meta-fluorophenylSignificant inhibition of mouse bladder tumor (MBT-2) growth
2-Amino-6-sulfanylpyrimidin-4(3H)-oneSulfanyl group instead of 4-fluorophenylIntermediate for synthesis of CDK2 inhibitors

This comparison reveals that the position and type of substituents significantly influence the biological profile of these compounds, with fluorinated derivatives generally showing enhanced activity.

Future Research Directions

Based on the current understanding of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one and related compounds, several promising research directions can be identified:

  • Comprehensive evaluation of its anticancer activity against a broad spectrum of cancer cell lines

  • Structure-activity relationship studies through systematic modifications of the core structure

  • Investigation of potential synergistic effects with established anticancer agents

  • Development of targeted drug delivery systems to enhance efficacy and reduce side effects

  • Exploration of other potential therapeutic applications, including antimicrobial and antiviral activities

These research avenues could lead to the development of novel therapeutic agents based on the 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one scaffold, addressing significant unmet medical needs.

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